molecular formula C11H12N2O4 B4927834 N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide

N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide

Cat. No.: B4927834
M. Wt: 236.22 g/mol
InChI Key: PZVLYQYQWDPQPY-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide is a compound that features a benzodioxole ring, which is a structural fragment found in many natural and synthetic compounds exhibiting a broad spectrum of biological activity

Preparation Methods

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide typically involves multi-step chemical processes. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired oxamide compound.

Chemical Reactions Analysis

N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:

Mechanism of Action

The mechanism by which N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .

Comparison with Similar Compounds

N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-12-10(14)11(15)13-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVLYQYQWDPQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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